molecular formula C17H16N2O2 B14944099 N-(3,5-dimethoxyphenyl)quinolin-4-amine

N-(3,5-dimethoxyphenyl)quinolin-4-amine

Cat. No.: B14944099
M. Wt: 280.32 g/mol
InChI Key: LANRIDJSQDQMAP-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the quinoline moiety in the structure of this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)quinolin-4-amine typically involves the reaction of 3,5-dimethoxyaniline with a quinoline derivative under specific reaction conditions. One common method involves the use of a coupling reaction between 3,5-dimethoxyaniline and 4-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dimethoxyphenyl)quinolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-6-(trifluoromethyl)quinolin-4-amine: Known for its antiviral activity.

    N-(3,4-dichlorophenyl)-6-(trifluoromethyl)quinolin-4-amine: Exhibits antiviral properties.

    N-(3-ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: Known for its antiviral activity.

Uniqueness

N-(3,5-dimethoxyphenyl)quinolin-4-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and selectivity. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring can enhance its interaction with molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C17H16N2O2/c1-20-13-9-12(10-14(11-13)21-2)19-17-7-8-18-16-6-4-3-5-15(16)17/h3-11H,1-2H3,(H,18,19)

InChI Key

LANRIDJSQDQMAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=CC=NC3=CC=CC=C32)OC

Origin of Product

United States

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